H-Phe-Phe-OH . HCl

描述

“H-Phe-Phe-OH . HCl” is a short peptide composed of two phenylalanine molecules . It has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Synthesis Analysis

The Phe-Phe motif can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .

Molecular Structure Analysis

The molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif has attracted increasing focus due to its unique morphological structure . The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Phe-Phe-OH . HCl” are largely determined by its Phe-Phe motif. This motif allows the molecule to self-assemble into various structures, including nanostructures and hydrogels . The exact physical and chemical properties can vary depending on the specific conditions and the presence of other molecules.

科学研究应用

协调和结构分析

H-Phe-Phe-OH . HCl,在其盐酸形式中,已被研究其与金属,特别是金(Au)的配位能力。Koleva et al. (2007)的研究详细说明了二肽与Au(III)的配位,表明其在配位化学和金属络合物形成领域的潜力。

环境和生物系统

苯丙氨酸(H-Phe-Phe-OH . HCl的组成部分)在环境化学中作为探针的应用已受到关注。Fisher et al. (2012)展示了其在监测黄铁矿诱导系统中羟基自由基生成动力学方面的应用,这对于了解生态和生物系统对活性氧物质的暴露至关重要。

纳米技术和生物材料

在纳米技术中,已经探索了二苯丙氨酸基序列(包括H-Phe-Phe-OH)的自组装特性。Datta et al. (2018)研究了自由和保护的二苯丙氨酸支架的自组装,揭示了它们在开发用于生物材料化学、传感器和生物电子学的功能性纳米结构方面的潜力。

羟基自由基研究

苯丙氨酸在生成和与羟基自由基反应中的作用一直是各种环境和化学过程研究的课题。Zeng et al. (2020)和Simic et al. (1984)等研究探讨了羟基自由基相互作用的动力学和机制,展示了苯丙氨酸及其衍生物在理解自由基化学中的重要性。

肽合成

在肽合成中,已研究了不同盐类(包括HCl)对偶联反应的影响,以优化合成过程。 Thaler等人(1991年)研究了Li-盐在肽偶联反应中的影响,使用了Ac-Phe-OH和HCl•H-Ala-OMe等模型。

光谱学和溶液化学

对苯丙氨酸在水溶液中的光谱分析和行为的研究为其相互作用和转化提供了见解。例如,Olsztynska et al. (2006)研究了L-苯丙氨酸水溶液中的水蒸发,揭示了L-苯丙氨酸分子结构的变化。

氢键和氨基酸相互作用

涉及苯丙氨酸芳香基团的相互作用,作为更大氨基酸结构的一部分,已通过计算研究进行探索。Scheiner et al. (2002)比较了涉及芳香氨基酸的各种类型氢键,为了解苯丙氨酸在蛋白质结构和稳定性中的作用提供了见解。

反应动力学和环境影响

对羟基自由基的反应动力学和环境影响的研究,重点关注苯丙氨酸,为环境科学和技术提供了宝贵信息。Gligorovski et al. (2015)和Kwan & Voelker (2003)等作品深入探讨了羟基自由基在不同环境区域中的作用。

安全和危害

未来方向

The Phe-Phe motif, including “H-Phe-Phe-OH . HCl”, holds substantial promise for the creation of the next generation nanomedicines . Its unique properties and ability to self-assemble into various structures make it a valuable tool in nanomedicine, with potential applications in drug delivery, biomaterials, and new therapeutic paradigms .

属性

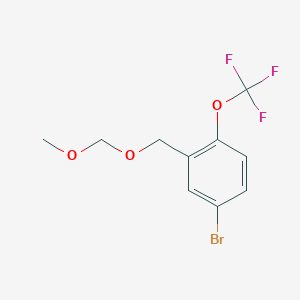

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.ClH/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14;/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGVAZYOKLTFSH-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Phe-Phe-OH . HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)

![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)